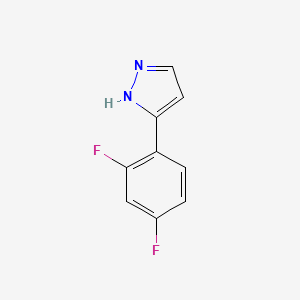

3-(2,4-Difluorophenyl)Pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2,4-Difluorophenyl)Pyrazole” is a chemical compound with the molecular weight of 180.16 . It is a solid substance at ambient temperature .

Synthesis Analysis

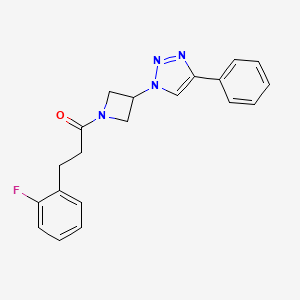

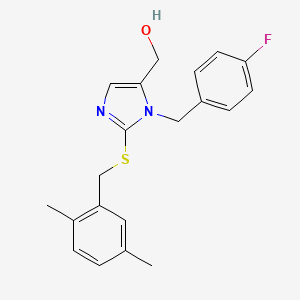

The synthesis of pyrazole derivatives, including “3-(2,4-Difluorophenyl)Pyrazole”, has been a subject of interest in medicinal chemistry. Various methods have been developed for the synthesis of pyrazole derivatives, including the use of silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and the use of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis

The molecular structure of “3-(2,4-Difluorophenyl)Pyrazole” can be represented by the InChI code: 1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H, (H,12,13) .Physical And Chemical Properties Analysis

“3-(2,4-Difluorophenyl)Pyrazole” is a solid substance at ambient temperature . It has a molecular weight of 180.16 .Aplicaciones Científicas De Investigación

Antifungal, Anti-Inflammatory, and Antioxidant Agents

A series of difluoro phenyl pyrazole chalcone was prepared and investigated for their antifungal, anti-inflammatory, and antioxidant activity . The compounds exhibited promising antifungal activity at MIC of 25 and 50 μg/mL against selected human pathogenic fungi . They also showed good anti-inflammatory activities comparable to the standard drug diclofenac sodium . Furthermore, they showed good hydrogen peroxide scavenging potential as compared to the butylated hydroxyl toluene .

Inhibitors of Receptor Activator of NF-κ°B Ligand (RANKL)-Induced Osteoclastogenesis

The compound “5-(2′,4′-difluorophenyl)-salicylanilides” has been discovered as new inhibitors of receptor activator of NF-κ°B ligand (RANKL)-induced osteoclastogenesis . This application is particularly relevant in the field of bone health and osteoporosis treatment .

Biological and Biochemical Research

The compound “Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate” is an important organic compound used in scientific research and development. It is a versatile compound with a wide range of applications, from biological and biochemical research to chemical synthesis.

Production of Pharmaceuticals

The compound “Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate” is also used in the production of pharmaceuticals. This highlights the importance of this compound in the pharmaceutical industry.

Antimicrobial Agents

The compound “1-(2,4-Difluorophenyl)biguanide hydrochloride” is a versatile material extensively used in scientific research. One of its applications is as an antimicrobial agent.

Bioactive Compounds

The compound “1-(2,4-Difluorophenyl)biguanide hydrochloride” is also used in the development of bioactive compounds. These compounds have biological effects and are used in various fields such as drug discovery and development.

Safety and Hazards

“3-(2,4-Difluorophenyl)Pyrazole” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .

Propiedades

IUPAC Name |

5-(2,4-difluorophenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQADOWRGYCGUND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-difluorophenyl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2738628.png)

![Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2738633.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738637.png)

![2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2738640.png)

![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2738648.png)